molecular formula C42H85NO3 B1624000 N-Lignoceroyl-DL-dihydrosphingosine CAS No. 92545-07-8

N-Lignoceroyl-DL-dihydrosphingosine

Cat. No.: B1624000
CAS No.: 92545-07-8
M. Wt: 652.1 g/mol
InChI Key: BPLYVSYSBPLDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Lignoceroyl-DL-dihydrosphingosine is a complex organic compound with the molecular formula C42H85NO3 and a molecular weight of 652.13 g/mol . This compound is known for its unique structure, which includes a long hydrocarbon chain and multiple hydroxyl groups, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Lignoceroyl-DL-dihydrosphingosine typically involves the reaction of a long-chain fatty acid with an amine. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Lignoceroyl-DL-dihydrosphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of the original compound .

Scientific Research Applications

N-Lignoceroyl-DL-dihydrosphingosine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying long-chain amides and their reactions.

    Biology: Investigated for its role in cellular processes and interactions with biological membranes.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Lignoceroyl-DL-dihydrosphingosine involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate cellular processes, such as signal transduction and membrane dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Lignoceroyl-DL-dihydrosphingosine is unique due to its specific combination of hydroxyl groups and long hydrocarbon chain, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLYVSYSBPLDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407550
Record name Tetracosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92545-07-8
Record name Tetracosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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